N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride
Description
N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a pyridin-2-ylmethyl substituent attached to the piperidine nitrogen. Its synthesis typically involves coupling reactions between aminopiperidine derivatives and halogenated pyridines, followed by salt formation with hydrochloric acid .
Properties
Molecular Formula |
C11H18ClN3 |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;/h1-3,6,10,12,14H,4-5,7-9H2;1H |
InChI Key |
XLSLZDVQUYIDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=N2.Cl |
Related CAS |
1214622-42-0 1233955-85-5 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Cyanohydrin Synthesis :
Reductive Amination :
- Combine the cyanohydrin with pyridin-2-yl-methylamine (as hydrochloride) in methanol.
- Add sodium cyanoborohydride (NaBH₃CN) as a reducing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to deprotonate the amine.
- Stir at room temperature for 4 hours, followed by extraction with ethyl acetate and purification via column chromatography.
Nucleophilic Substitution Route
Alternative methods employ nucleophilic substitution to attach the pyridin-2-yl-methyl group to the piperidine core. This is inferred from Vulcan Chem’s data on related piperidine-pyridine hybrids.
General Procedure:
Piperidine Amine Activation :
Salt Formation :
| Parameter | Value/Description |
|---|---|
| Substrate | 2-Bromomethylpyridine |
| Solvent | DMF/DMSO |
| Temperature | 60–80°C |
| Yield | Moderate (exact values not reported) |
Catalytic Cross-Coupling Reactions
Advanced methods leverage palladium-catalyzed cross-coupling for direct C–N bond formation, though direct applications to this compound are limited. Insights are drawn from analogous piperidine-pyridine syntheses.
Hypothetical Workflow:
Buchwald-Hartwig Amination :
Functionalization :
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd(OAc)₂ + XPhos ligand |
| Temperature | 110°C |
| Limitations | Requires precise control of reaction conditions; not yet validated for this target |
Key Data and Comparisons
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClN₃ | |
| Molecular Weight | 227.73 g/mol | |
| SMILES | C1CNCCC1NCC2=CC=CC=N2.Cl | |
| CAS Registry Number | 1214622-42-0 |
Table 2: Synthesis Method Efficiency
Critical Analysis and Recommendations
Optimal Method :
Challenges :
- Nucleophilic substitution requires precise control of steric and electronic factors to avoid byproducts.
- Catalytic methods remain untested for this compound, necessitating further exploration.
Future Directions :
- Investigate flow chemistry to optimize reductive amination.
- Explore green solvents (e.g., methanol replacement with ionic liquids) for sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
Research indicates that N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride exhibits significant biological activity, particularly in neurology and pharmacology. Its structural similarity to neurotransmitter systems suggests interactions with various receptors involved in neurotransmission. Preliminary studies have shown potential activity related to:
- Neurotransmitter Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Antitumor Activity : Some derivatives of piperidine compounds have been evaluated for their anticancer properties, showing promise as inhibitors of specific kinases involved in tumor growth .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
Neurological Disorders
The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders such as depression and anxiety. Its ability to modulate receptor activity could lead to the development of novel antidepressants or anxiolytics.
Cancer Treatment
Studies have highlighted the potential of piperidine derivatives as anticancer agents. For instance, compounds with similar structures have demonstrated selective inhibition of protein kinases involved in cancer progression, suggesting that this compound could be explored further for its antitumor effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes, including:
- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.
- Reactions : Key reactions may include alkylation and amination steps to introduce the pyridine moiety.
- Characterization Techniques : The final product is characterized using methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Case Studies and Research Findings
Several case studies have investigated the pharmacological profiles of compounds related to this compound:
Muscarinic Receptor Antagonism
One notable study evaluated a related compound that exhibited high selectivity for M(3) muscarinic receptors over M(2) receptors, demonstrating potential for fewer side effects in cardiovascular applications . This selectivity suggests that similar derivatives may provide therapeutic benefits while minimizing adverse effects.
Antitumor Activity
Research has shown that certain piperidine derivatives can act as potent inhibitors of specific kinases associated with cancer pathways. For example, compounds were identified that selectively inhibited PKB (protein kinase B), a critical player in cancer cell survival and proliferation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride and similar compounds:
Key Observations :
Physicochemical Properties
Notes:
- Hydrochloride salts generally exhibit improved water solubility compared to free bases.
- Pyrimidine-containing analogs (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine diHCl) may display higher solubility due to polar heterocycles .
Biological Activity
N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride (commonly referred to as 1-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its heterocyclic structure, which combines elements of piperidine and pyridine. Its molecular formula is CHClN, with a molecular weight of approximately 300.7 g/mol. The compound appears as a pale yellow crystalline solid and exhibits high solubility in water and methanol, making it suitable for various biological applications.
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes in the body. The pyridin-2-ylmethyl group enhances binding affinity to active sites on proteins, potentially modulating their activity. This interaction can lead to either inhibition or activation of target proteins, influencing various biochemical pathways.
Key Mechanisms:
- Receptor Modulation : Acts as a selective antagonist for various receptors, including opioid receptors, which are crucial in pain modulation and neurological disorders.
- Neurotransmitter Interaction : May influence neurotransmitter systems, suggesting potential applications in treating mental health disorders such as depression and anxiety.
Pharmacological Studies
Numerous studies have investigated the pharmacological effects of this compound. Below are some notable findings:
| Study | Findings |
|---|---|
| Opioid Receptor Binding | Demonstrated significant binding affinity to opioid receptors, indicating potential analgesic properties. |
| Neuroprotective Effects | Exhibited neuroprotective effects in models of neurodegeneration, potentially beneficial for conditions like Alzheimer's disease. |
| Antitumor Activity | Inhibits growth of certain cancer cell lines, suggesting a role in oncology. |
Case Studies
-
Neurological Applications :
A study highlighted the compound's efficacy in modulating neurotransmitter systems, leading to improved outcomes in animal models of anxiety and depression. The mechanism involved receptor interaction that mimicked natural neurotransmitters, providing a basis for further clinical investigation. -
Anticancer Research :
In vitro studies showed that this compound inhibited the proliferation of human tumor xenografts in nude mice. The compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase was particularly noted, underscoring its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Pyridin-4-yl)methylpiperidin-4-amine | Similar piperidine structure but different substituent | Varying receptor affinity due to different pyridine position |
| 5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine | Contains a nitro group on the piperidine side | Potentially different biological activity due to electron-withdrawing effect |
| N-(Pyridin-3-ylmethyl)piperidin-4-amines | Variation in the position of the pyridine substituent | May exhibit distinct pharmacological profiles |
Q & A
Q. What are the recommended synthetic routes for N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride?
The compound can be synthesized via coupling reactions between halogenated pyridine derivatives and piperidin-4-amine intermediates. For example, a method analogous to intermediate synthesis involves reacting 2-halo-5-chloro-nitrobenzene with 4-aminopiperidine under weak alkali conditions, followed by reduction (e.g., catalytic hydrogenation), cyclization, and deprotection steps . Optimizing reaction conditions (e.g., temperature, solvent polarity) minimizes by-products, such as those arising from competing nucleophilic substitutions on the benzene ring .
Q. What safety protocols are critical when handling this compound?
Researchers must avoid inhalation, ingestion, and skin contact. Personal protective equipment (PPE) including gloves, goggles, and lab coats is essential. In case of exposure:
Q. How is the compound’s purity validated after synthesis?
Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Impurities such as unreacted amines or halogenated intermediates (e.g., 4-chloro-2-nitrophenyl derivatives) can be quantified using reference standards from databases like LGC Standards . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further confirm structural integrity .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
The SHELX software suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:
Q. What strategies address contradictory data in synthetic yield and impurity profiles?
Discrepancies often arise from reaction conditions (e.g., pH, solvent choice). For example:
- By-product formation : Halogenated benzene rings may undergo unintended coupling; switching to milder bases (e.g., K₂CO₃ instead of NaOH) reduces side reactions .
- Yield optimization : Design of Experiments (DoE) methodologies statistically identify critical factors (e.g., stoichiometry, temperature) . Impurity tracking using EP-grade reference standards (e.g., aniline hydrochloride) helps calibrate analytical methods .
Q. Which biochemical assays are suitable for studying its interaction with amine oxidases?
Semicarbazide-sensitive amine oxidase (SSAO/VAP-1) assays measure hydrogen peroxide production during oxidative deamination. Protocols include:
Q. How can computational modeling predict its pharmacokinetic properties?
Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding affinities to targets like opioid receptors, leveraging structural data from similar piperidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
